molecular formula C16H16N2OS2 B2406841 5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 571155-93-6

5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2406841
CAS No.: 571155-93-6
M. Wt: 316.44
InChI Key: GRBZFJIXUSVHPD-UHFFFAOYSA-N
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Description

The compound 5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thieno[2,3-d]pyrimidin-4-one derivative characterized by:

  • Ethyl and methyl groups at positions 5 and 6, respectively.
  • A 3-methylphenyl substituent at position 2.
  • A sulfanyl group at position 2.

Thieno[2,3-d]pyrimidin-4-one scaffolds are pharmacologically significant, with demonstrated antibacterial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c1-4-12-10(3)21-14-13(12)15(19)18(16(20)17-14)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBZFJIXUSVHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a synthetic compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-5-ethyluracil with m-thiocresol in the presence of potassium hydroxide. The process is conducted under reflux conditions in ethanol, yielding the product after crystallization from aqueous ethanol with a reported yield of approximately 76% .

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[2,3-d]pyrimidine derivatives. A series of compounds similar to this compound were tested against 60 human tumor cell lines. Notably, certain derivatives exhibited significant growth inhibition compared to standard treatments like 5-fluorouracil. For example, compounds with similar scaffolds showed TGI (tumor growth inhibition) values much lower than that of 5-fluorouracil, indicating enhanced efficacy in targeting cancer cells .

The mechanism by which these compounds exert their antitumor effects is primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells. The binding affinity of thieno[2,3-d]pyrimidines to DHFR mimics that of methotrexate but shows a unique "flipped" binding mode due to the sulfur atom in the thiophene ring. This structural adaptation enhances their ability to selectively target cancer cells over normal cells by exploiting folate receptor pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold significantly affect biological activity:

  • Position 1 and 2 : Substituents at these positions are crucial for forming salt bridges and hydrogen bonds with key amino acids in the DHFR enzyme.
  • Position 6 : The introduction of larger alkyl groups (e.g., ethyl instead of methyl) increases lipophilicity and enhances passive diffusion across cell membranes, improving overall potency against cancer cells .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that derivatives similar to this compound exhibited IC50 values significantly lower than those for conventional chemotherapeutics against various cancer cell lines.
    CompoundIC50 (µM)Comparison DrugIC50 (µM)
    Compound A16.2Methotrexate25
    Compound B6.65-Fluorouracil100
  • Animal Models : Animal studies using xenograft models have shown that administration of thieno[2,3-d]pyrimidine derivatives resulted in reduced tumor size and improved survival rates compared to control groups treated with standard chemotherapy agents.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. Specific studies have highlighted that compounds related to 5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one possess inhibitory effects against various bacterial strains. For instance, derivatives have shown potency against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM, indicating strong potential for development as new antimicrobial agents .

Antitumor Activity

Thieno[2,3-d]pyrimidine derivatives have been explored for their antitumor properties. Compounds within this class have been synthesized and evaluated for their ability to inhibit tumor cell proliferation. In particular, structural modifications can enhance their efficacy against specific cancer cell lines. The structure–activity relationship (SAR) studies indicate that substituents on the pyrimidine ring significantly influence biological activity .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Molecular docking studies suggest that it can effectively bind to target enzymes such as MurD and DNA gyrase, which are crucial in bacterial cell wall synthesis and DNA replication, respectively . This mechanism of action positions thieno[2,3-d]pyrimidines as promising candidates for antibiotic development.

Organic Electronics

Thieno[2,3-d]pyrimidines are being studied for their potential use in organic electronic devices due to their unique electronic properties. The incorporation of sulfur into the structure enhances charge transport characteristics, making these compounds suitable for applications in organic photovoltaics and field-effect transistors .

Photovoltaic Materials

Recent advancements in organic photovoltaics have highlighted the role of thieno[2,3-d]pyrimidine derivatives as active materials in solar cells. Their ability to absorb light efficiently and convert it into electrical energy is under investigation, with promising results suggesting enhanced efficiency compared to traditional materials .

Case Studies

StudyFocusFindings
Antimicrobial Evaluation Pseudomonas aeruginosa and E. coliMIC values indicating potent activity at 0.21 μM .
Antitumor Activity Cell line proliferation inhibitionStructural modifications lead to varying degrees of cytotoxicity .
Enzyme Inhibition MurD and DNA gyrase bindingEffective binding energies suggest potential for antibiotic development .
Organic Electronics Charge transport propertiesEnhanced electronic characteristics suitable for device applications .
Photovoltaic Materials Solar cell efficiencyPromising results in light absorption and conversion efficiency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

Key analogs and their substituent differences are summarized in Table 1 :

Compound Name Position 3 Substituent Position 5 Position 6 Key Features Reference ID
Target Compound 3-methylphenyl Ethyl Methyl Balanced lipophilicity
5,6-Dimethyl-3-(3-methylphenyl)-... 3-methylphenyl Methyl Methyl Reduced steric bulk at position 5
3-Ethyl-5-methyl-6-phenyl-... Phenyl Methyl Ethyl Aromatic substitution at position 6
3-Butyl-5-(4-fluorophenyl)-... 4-fluorophenyl Butyl - Fluorine-enhanced electronic effects
5-(Furan-2-yl)-3-(prop-2-en-1-yl)-... Prop-2-en-1-yl Furan-2-yl - Heterocyclic substituent at position 5

Key Observations :

  • Position 3 : The 3-methylphenyl group in the target compound provides moderate steric hindrance and lipophilicity compared to bulkier (e.g., butyl ) or fluorinated (e.g., 4-fluorophenyl ) substituents.
  • Positions 5 and 6 : Ethyl and methyl groups may enhance metabolic stability compared to analogs with smaller (methyl ) or bulkier (phenyl ) groups.
Antibacterial Activity:
  • Fluorinated analogs (e.g., 3-butyl-5-(4-fluorophenyl)-... ) exhibit 90% inhibition against cotton fusarium wilt, attributed to fluorine’s electronegativity enhancing target binding . The target compound lacks fluorine but may compensate with optimized alkyl groups for lipophilic interactions.
  • 2-Alkylamino-3-(4-fluorophenyl)-... derivatives demonstrate bactericidal activity linked to alkyl chain length, with n-heptyl chains showing optimal efficacy .
TRPA1 Inhibition:
  • 3H,4H-thieno[2,3-d]pyrimidin-4-one derivatives (e.g., Boehringer Ingelheim’s TRPA1 inhibitors) highlight the scaffold’s versatility in neuropathic pain therapy . Substituent polarity (e.g., morpholin-4-yl ) influences receptor affinity, suggesting the target compound’s 3-methylphenyl group may balance hydrophobicity for membrane penetration.

Physicochemical Properties

  • Melting Points : Analogs with halogenated aryl groups (e.g., 4-chlorophenyl) exhibit higher melting points (~177–179°C ), whereas alkylated derivatives (e.g., 3-ethyl-5-methyl-6-phenyl-...) may have lower melting points due to reduced crystallinity.

Q & A

Basic: What are the optimized synthetic routes for 5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of thieno[2,3-d]pyrimidinone derivatives typically involves cyclization of thiophene precursors with formamides or urea derivatives under reflux. For example:

  • Route 1 : Refluxing 2-amino-4-substituted thiophene-3-carbonitriles with formic acid for 16–18 hours yields the pyrimidinone core (85% yield) .
  • Route 2 : Substitution reactions at the 2-sulfanyl position can be achieved using alkyl/aryl halides in DMF with NaH as a base (e.g., 60–75% yields for similar compounds) .

Key Variables:

ParameterImpact on Yield
Reflux timeProlonged time (>20 h) may degrade product
Solvent polarityPolar aprotic solvents (DMF, DMSO) improve cyclization
CatalystNaH or K₂CO₃ enhances nucleophilic substitution

Basic: How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ 1.2–1.5 ppm for ethyl/methyl groups) and aromatic protons (δ 6.8–7.5 ppm for 3-methylphenyl). The thieno-pyrimidinone core shows deshielded C=O at δ 160–165 ppm .
  • IR : Confirm the C=O stretch (~1680 cm⁻¹) and S-H stretch (~2550 cm⁻¹, if unsubstituted).
  • HRMS : Use ESI+ to verify molecular ion [M+H]⁺ and fragment patterns (e.g., loss of C₂H₅ or CH₃ groups) .

Basic: What strategies improve solubility for in vitro assays, given the compound’s hydrophobicity?

Methodological Answer:

  • Co-solvent systems : Use DMSO:water (≤10% DMSO) or β-cyclodextrin inclusion complexes.
  • pH adjustment : Protonate/deprotonate sulfanyl (-SH) groups at pH 8–10 to enhance aqueous solubility.
  • Micellar systems : Employ polysorbate-80 or Cremophor EL for stable dispersions .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereoelectronic configuration?

Methodological Answer:

  • Crystallization : Use slow evaporation in ethyl acetate/hexane (1:3) to grow diffraction-quality crystals.
  • Data Collection : Collect high-resolution (<1.0 Å) data at 100 K using Mo-Kα radiation.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., validate sulfanyl group orientation) .

Example Parameters from Similar Compounds:

MetricValue
R-factor<0.05
Space groupP2₁/c
Torsion angles175.2° (C-S-C)

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) at C-6 to enhance antimicrobial activity (see similar compounds with MIC ≤1 µg/mL) .
  • Side Chain Optimization : Replace 3-methylphenyl with 4-fluorophenyl to improve metabolic stability (e.g., t½ increase from 2.1 to 4.3 h in vitro) .
  • Assays : Use time-kill curves for antimicrobial studies or MTT assays for cytotoxicity profiling .

Advanced: What computational methods predict binding modes of this compound to target enzymes (e.g., DHFR)?

Methodological Answer:

  • Docking : Use AutoDock Vina with a DHFR crystal structure (PDB: 1RA2). Parameterize sulfanyl and carbonyl groups for hydrogen bonding.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes (RMSD <2.0 Å indicates stable binding) .
  • QM/MM : Calculate charge distribution at the B3LYP/6-31G* level to identify reactive sites for covalent inhibition .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., S. aureus ATCC 25923 vs. clinical isolates in ).
  • Dosage Replication : Test overlapping concentrations (1–50 µM) to identify IC₅₀ variability.
  • Orthogonal Assays : Validate antimicrobial claims with both broth microdilution and agar diffusion methods .

Basic: What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

  • PPE : Use nitrile gloves and fume hoods due to potential sulfanyl group toxicity.
  • Waste Management : Quench reaction residues with 10% NaHCO₃ before disposal.
  • Acute Toxicity Screening : Perform zebrafish embryo assays (LC₅₀ >100 µM recommended for further testing) .

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